molecular formula C15H12O7 B12529428 (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol CAS No. 658688-11-0

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol

Cat. No.: B12529428
CAS No.: 658688-11-0
M. Wt: 304.25 g/mol
InChI Key: QXWFRPQOSROKDE-OAHLLOKOSA-N
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Description

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, exhibits significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chromanone derivatives as starting materials, which undergo cyclization reactions to form the desired benzopyran structure . The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.

Uniqueness

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and chemical reactivity compared to other flavonoids .

Properties

CAS No.

658688-11-0

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)chromene-2,3,5,7-tetrol

InChI

InChI=1S/C15H12O7/c16-8-4-11(18)9-6-14(20)15(21,22-13(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,16-21H/t15-/m1/s1

InChI Key

QXWFRPQOSROKDE-OAHLLOKOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@]2(C(=CC3=C(C=C(C=C3O2)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2(C(=CC3=C(C=C(C=C3O2)O)O)O)O)O)O

Origin of Product

United States

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